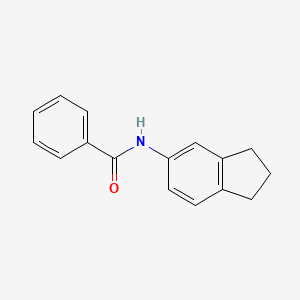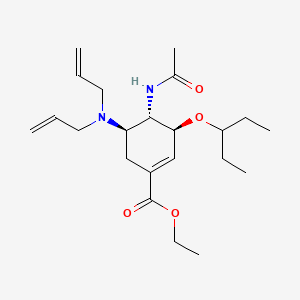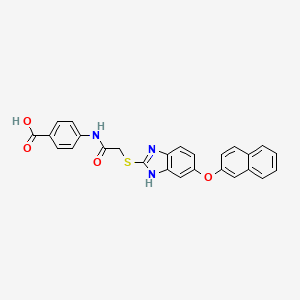![molecular formula C13H10BrFOZn B14889383 3-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889383.png)
3-[(3'-Fluorophenoxy)methyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3’-Fluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorine atom in the phenoxy group can impart unique electronic properties to the resulting molecules, making this reagent useful in the synthesis of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-[(3’-Fluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(3’-Fluorophenoxy)methyl]bromobenzene with zinc dust in the presence of a suitable activator, such as iodine, in tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
3-[(3’-Fluorophenoxy)methyl]bromobenzene+Zn→3-[(3’-Fluorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of high-purity zinc and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
3-[(3’-Fluorophenoxy)methyl]phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in other types of reactions, including:
Oxidation: The zinc reagent can be oxidized to form the corresponding phenol.
Reduction: Under certain conditions, the compound can be reduced to form the corresponding hydrocarbon.
Substitution: The zinc reagent can react with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: Palladium or nickel catalysts are commonly used, along with ligands such as triphenylphosphine. The reaction is typically carried out in tetrahydrofuran or other polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Negishi Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Oxidation: The major product is the corresponding phenol.
Reduction: The major product is the corresponding hydrocarbon.
科学研究应用
3-[(3’-Fluorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly those containing fluorinated aromatic rings, which can enhance metabolic stability and bioavailability.
Industry: Used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 3-[(3’-Fluorophenoxy)methyl]phenylzinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium or nickel catalyst undergoes oxidative addition with the electrophile, forming a metal complex.
Transmetalation: The zinc reagent transfers its organic group to the metal complex.
Reductive Elimination: The metal complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the catalyst.
The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
相似化合物的比较
Similar Compounds
Phenylzinc bromide: Lacks the fluorine atom and phenoxy group, making it less electronically unique.
4-Fluorophenylzinc bromide: Contains a fluorine atom but lacks the phenoxy group.
3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
3-[(3’-Fluorophenoxy)methyl]phenylzinc bromide is unique due to the presence of both the fluorine atom and the phenoxy group, which can impart distinct electronic properties to the resulting molecules. This makes it particularly valuable in the synthesis of compounds with specific electronic and steric requirements.
属性
分子式 |
C13H10BrFOZn |
|---|---|
分子量 |
346.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-fluoro-3-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H10FO.BrH.Zn/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |
InChI 键 |
JXAKCQCCRMKUOR-UHFFFAOYSA-M |
规范 SMILES |
C1=C[C-]=CC(=C1)COC2=CC(=CC=C2)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



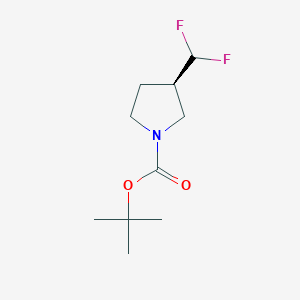
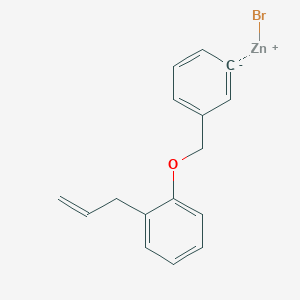
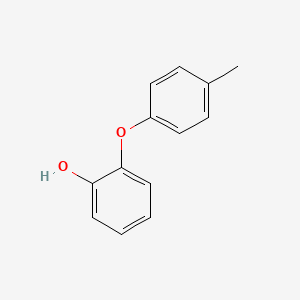
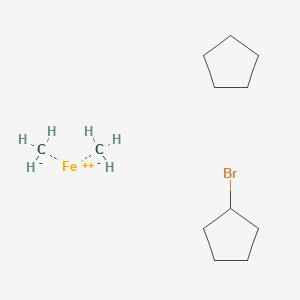
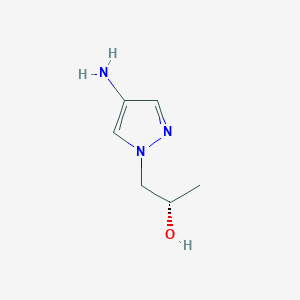

![N-benzyl-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14889340.png)
![1,1,2-Trimethyl-3-ethylbenz[e]indolium Iodide](/img/structure/B14889346.png)

![6-Azaspiro[4.5]decane-7,9-dione](/img/structure/B14889368.png)
